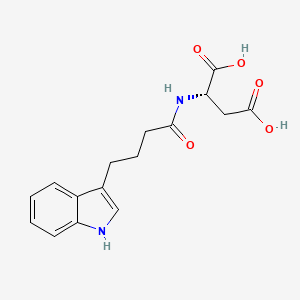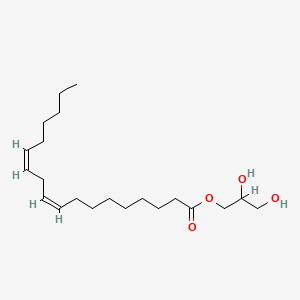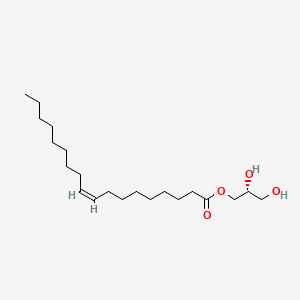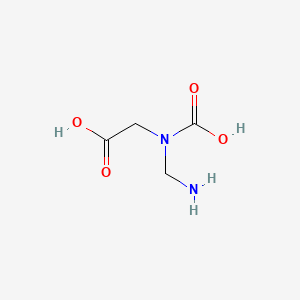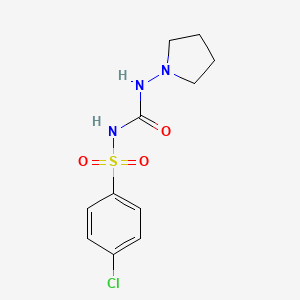
GMBS
概要
説明
GMBS is a heterobifunctional cross-linking reagent that contains both NHS-ester and maleimide reactive groups. This compound is widely used in biochemical and biotechnological applications due to its ability to form stable covalent bonds with primary amines and sulfhydryl groups .
科学的研究の応用
GMBS is extensively used in various scientific research applications:
作用機序
Target of Action
GMBS, also known as N-(gamma-Maleimidobutyryloxy)succinimide or 4-Maleimidobutyric acid N-succinimidyl ester, is a heterobifunctional crosslinker . Its primary targets are amino and sulfhydryl groups . These groups are commonly found in proteins, making this compound a valuable tool in protein analysis and modification .
Mode of Action
This compound contains two reactive groups: an NHS ester and a maleimide . The NHS ester end of this compound reacts with primary amines at pH 7-9 to form stable amide bonds . On the other hand, the maleimide end reacts with sulfhydryl (-SH) groups at pH 6.5-7.5, forming stable thioether linkages . This dual reactivity allows this compound to crosslink molecules containing both amino and sulfhydryl groups .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the proteins it crosslinks. For instance, in a study of an R848-conjugated influenza vaccine, this compound was used as a crosslinker . The choice of this compound as a crosslinker was found to alter signaling through the NF-κB pathway in human monocyte-derived dendritic cells .
Pharmacokinetics
It’s important to note that this compound iswater-insoluble . It must be dissolved in an organic solvent such as DMF or DMSO prior to use . This property could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound action is the formation of stable crosslinks between molecules containing amino and sulfhydryl groups . This can be used to study protein folding and map the interfaces between interacting proteins . In the context of vaccine development, this compound-induced crosslinking has been shown to increase proinflammatory cytokine production and maturation when used to stimulate certain cell types .
Action Environment
The action of this compound is influenced by the pH of the environment. The NHS ester end of this compound reacts with primary amines at pH 7-9, while the maleimide end reacts with sulfhydryl groups at pH 6.5-7.5 . Therefore, the efficacy of this compound as a crosslinker can be influenced by the pH of the solution it is used in. Additionally, this compound is water-insoluble and must be dissolved in an organic solvent prior to use, which could also influence its action .
準備方法
Synthetic Routes and Reaction Conditions
GMBS is synthesized through a reaction between maleimidobutyric acid and N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
GMBS primarily undergoes substitution reactions. The NHS-ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether linkages .
Common Reagents and Conditions
NHS-ester reactions: Typically occur at pH 7-9 with primary amines.
Maleimide reactions: Typically occur at pH 6.5-7.5 with sulfhydryl groups.
Major Products
The major products formed from these reactions are amide bonds and thioether linkages, which are stable and resistant to hydrolysis .
類似化合物との比較
GMBS is unique due to its dual reactivity towards both amines and sulfhydryl groups. Similar compounds include:
N-Succinimidyl 4-maleimidobutyrate: Another cross-linker with similar reactivity.
BMPS (N-(beta-Maleimidopropyloxy)succinimide): A related compound with a shorter spacer arm.
These compounds share similar reactivity but differ in their spacer arm lengths and specific applications .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGATNRYUYNBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230240 | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80307-12-6 | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080307126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Maleimidobutyric acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Succinimidyl 4-maleimidylbutyrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7GNH9BK5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


